ETHYL N-{5-[(DIETHYLAMINO)CARBONYL]-10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-3-YL}CARBAMATE
Overview
Description
ETHYL N-{5-[(DIETHYLAMINO)CARBONYL]-10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-3-YL}CARBAMATE is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a dibenzoazepine core, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL N-{5-[(DIETHYLAMINO)CARBONYL]-10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-3-YL}CARBAMATE typically involves multiple steps, starting with the preparation of the dibenzoazepine core. This core is then functionalized with various substituents to achieve the final compound. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired chemical transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
ETHYL N-{5-[(DIETHYLAMINO)CARBONYL]-10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-3-YL}CARBAMATE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
ETHYL N-{5-[(DIETHYLAMINO)CARBONYL]-10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-3-YL}CARBAMATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on cellular pathways.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ETHYL N-{5-[(DIETHYLAMINO)CARBONYL]-10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-3-YL}CARBAMATE involves its interaction with molecular targets, such as enzymes and receptors. These interactions can modulate various cellular pathways, leading to specific biological effects. The compound’s structure allows it to bind to specific sites on target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
ETHYL [5-(N-METHYLGLYCYL)-10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-3-YL]CARBAMATE: This compound shares a similar dibenzoazepine core but differs in its substituents, leading to different chemical and biological properties.
ETHYL [5-(N,N-DIETHYL-β-ALANYL)-10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-3-YL]CARBAMATE: Another related compound with variations in the substituents, affecting its reactivity and applications.
Uniqueness
ETHYL N-{5-[(DIETHYLAMINO)CARBONYL]-10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-3-YL}CARBAMATE is unique due to its specific substituents, which confer distinct chemical and biological properties. These properties make it valuable for specific applications in research and industry, distinguishing it from other similar compounds.
Properties
IUPAC Name |
ethyl N-[11-(diethylcarbamoyl)-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-4-24(5-2)22(27)25-19-10-8-7-9-16(19)11-12-17-13-14-18(15-20(17)25)23-21(26)28-6-3/h7-10,13-15H,4-6,11-12H2,1-3H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVSXVOAGGXVLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1C2=CC=CC=C2CCC3=C1C=C(C=C3)NC(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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